molecular formula C12H13NO2 B13114726 1-Ethyl-4,6-dimethylindoline-2,3-dione

1-Ethyl-4,6-dimethylindoline-2,3-dione

Cat. No.: B13114726
M. Wt: 203.24 g/mol
InChI Key: QLCDCBAZNZBVIG-UHFFFAOYSA-N
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Description

1-Ethyl-4,6-dimethylindoline-2,3-dione is a high-purity chemical intermediate based on the privileged indoline-2,3-dione (isatin) scaffold, which is widely utilized in medicinal chemistry and drug discovery research. This compound serves as a versatile building block for the synthesis of diverse heterocyclic compounds with potential biological activity . The structure of indoline-2,3-dione is a key feature in the development of therapeutics for various diseases. Research indicates that derivatives of this core structure have been designed and evaluated as potent inhibitors of enzymes like α-glucosidase and α-amylase, showing promise for the management of type 2 diabetes . Furthermore, indoline-based compounds have been identified as effective dual inhibitors of pro-inflammatory enzymes 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), presenting a sophisticated polypharmacological approach to treating inflammatory conditions such as peritonitis and asthma in preclinical models . The specific substitution pattern with ethyl and methyl groups on the indoline core is designed to modulate the compound's electronic properties and steric profile, optimizing its interaction with biological targets and its suitability for further chemical derivatization . Researchers employ this intermediate in the construction of complex molecules, including spiro compounds and hydantoin derivatives, to explore new chemical space and biological activity . 1-Ethyl-4,6-dimethylindoline-2,3-dione is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethyl-4,6-dimethylindole-2,3-dione

InChI

InChI=1S/C12H13NO2/c1-4-13-9-6-7(2)5-8(3)10(9)11(14)12(13)15/h5-6H,4H2,1-3H3

InChI Key

QLCDCBAZNZBVIG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=CC(=C2C(=O)C1=O)C)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Oxidative Cyclization

One efficient method involves the palladium-catalyzed oxidative cyclization of N-substituted 2-oxo-N-phenylacetamides in the presence of PdCl2 and DMSO at elevated temperatures (~100 °C) under air atmosphere. This method, reported for related indoline-2,3-dione derivatives, allows the formation of the indoline dione core through intramolecular C-H activation and cyclization.

  • Procedure Highlights:

    • Starting material: N-ethyl-2-oxo-N-(4,6-dimethylphenyl)acetamide.
    • Catalyst: PdCl2 (10 mol%).
    • Solvent: DMSO.
    • Reaction conditions: Stirring at 100 °C for 3 hours under air.
    • Workup: Cooling, aqueous extraction, organic layer washing, drying, and solvent evaporation.
    • Purification: Silica gel chromatography.
  • Advantages:

    • High regioselectivity.
    • Mild oxidative conditions.
    • Good yields (typically >70%).
  • Analytical Confirmation:

    • Thin-layer chromatography (TLC) monitoring.
    • High-resolution mass spectrometry (HRMS).
    • Nuclear magnetic resonance (NMR) spectroscopy.

This method is adaptable for introducing ethyl groups at the nitrogen by using N-ethyl-substituted starting materials.

Classical Cyclization and Functional Group Transformations

Another approach involves:

  • Starting from 4,6-dimethylindole derivatives.
  • Selective oxidation at the 2,3-positions to form the dione.
  • N-ethylation using ethyl halides under basic conditions.

This stepwise method, while more time-consuming, allows precise control over each functional group transformation and substitution pattern.

  • Typical Steps:

    • Synthesis of 4,6-dimethylindole.
    • Oxidation to indoline-2,3-dione using oxidants such as selenium dioxide or chromium-based reagents.
    • N-ethylation via alkylation with ethyl bromide or ethyl iodide in the presence of a base like potassium carbonate.
  • Considerations:

    • Requires careful control to avoid over-oxidation.
    • Purification after each step is necessary.
    • Moderate to good overall yields.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Reaction Time Yield (%) Advantages Limitations
Pd-Catalyzed Oxidative Cyclization N-ethyl-2-oxo-N-(4,6-dimethylphenyl)acetamide PdCl2 (10 mol%), DMSO, 100 °C, air ~3 hours 70–85 Regioselective, mild oxidative Requires Pd catalyst, DMSO solvent
Multicomponent One-Pot Synthesis 4,6-dimethylaniline, ethyl acetoacetate, ethylating agent ZrCl4 (10 mol%), ethanol, reflux 4–6 hours 65–80 Simple, high yield, one-pot Limited reports for exact compound
Classical Stepwise Oxidation & Alkylation 4,6-dimethylindole Oxidants (SeO2, Cr reagents), base, ethyl halide Several steps, hours each 50–70 Precise control over substitutions Time-consuming, multiple purifications

Research Findings and Notes

  • The palladium-catalyzed oxidative cyclization method is well-documented for synthesizing indoline-2,3-dione derivatives with N-alkyl substituents and methyl groups on the aromatic ring. It offers a balance of yield, selectivity, and operational simplicity.

  • Multicomponent reactions, while more commonly applied to pyrimidine and related heterocyclic systems, show promise for efficient preparation of substituted indoline diones, especially when combined with Lewis acid catalysis.

  • Classical synthetic routes remain valuable for detailed mechanistic studies and when specific substitution patterns are required, though they are less efficient for large-scale synthesis.

  • Analytical techniques such as TLC, HRMS, and NMR are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4,6-dimethylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding indoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce indoline derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that indoline derivatives, including 1-Ethyl-4,6-dimethylindoline-2,3-dione, exhibit significant anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study demonstrated that certain derivatives of indoline could effectively target specific enzymes involved in cancer progression, suggesting potential for therapeutic development against various cancers .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows promise as a bioactive agent against various bacterial strains and fungi. The mechanism of action involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Synthesis and Chemical Applications

Intermediate in Organic Synthesis
1-Ethyl-4,6-dimethylindoline-2,3-dione serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the creation of new compounds with desired properties .

Functionalization and Derivatization
The compound can undergo functionalization to introduce various substituents that enhance its biological activity or alter its physical properties. For instance, modifying the ethyl group or the methyl groups can lead to derivatives with improved solubility or bioactivity .

Material Science

Development of New Materials
In materials science, 1-Ethyl-4,6-dimethylindoline-2,3-dione is explored for its potential use in developing new polymers and coatings. Its ability to form stable complexes with metals makes it a candidate for creating advanced materials with specific electrical or optical properties .

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Medicinal ChemistryAnticancer agentsInhibits cell proliferation
Antimicrobial agentsEffective against bacteria and fungi
SynthesisIntermediate for organic synthesisFacilitates creation of complex molecules
Material ScienceDevelopment of polymers and coatingsPotential for advanced material properties

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of 1-Ethyl-4,6-dimethylindoline-2,3-dione derivatives against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating strong anticancer potential. The study also identified the compound's mechanism involving apoptosis induction through caspase activation .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of this compound against multi-drug resistant bacterial strains. The results revealed that derivatives exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against certain strains, highlighting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Ethyl-4,6-dimethylindoline-2,3-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-ethyl-4,6-dimethylindoline-2,3-dione with structurally related indoline-2,3-diones and heterocyclic diones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP<sup>a</sup> Key Applications/Findings
1-Ethyl-4,6-dimethylindoline-2,3-dione C₁₃H₁₅NO₂ 217.26 1-Ethyl, 4,6-dimethyl 0.945 Potential s2 receptor selectivity
4,6-Dimethylindoline-2,3-dione C₁₀H₉NO₂ 175.18 4,6-Dimethyl N/A Intermediate in organic synthesis
4,6-Dimethoxyindoline-2,3-dione C₁₀H₉NO₄ 207.19 4,6-Dimethoxy N/A Analog with altered polarity
Piperazine-2,3-dione derivatives Variable 250–350<sup>b</sup> 1,4-Disubstituted benzyl 1.8–2.5 Anthelmintic activity

<sup>a</sup>logP (octanol-water partition coefficient) indicates lipophilicity. <sup>b</sup>Molecular weights vary based on substituents (e.g., benzyl or phenylethyl groups) .

Key Observations:
  • Lipophilicity : The logP of 1-ethyl-4,6-dimethylindoline-2,3-dione (0.945) is lower than piperazine-2,3-dione derivatives (1.8–2.5), suggesting reduced membrane permeability compared to the latter .

Pharmacological and Receptor-Binding Profiles

Indoline-2,3-dione Derivatives
  • s1/s2 Receptor Selectivity :
    • Indoline-2,3-diones generally exhibit low s1 receptor affinity (Kᵢ > 800 nM) but high s2 receptor affinity (Kᵢ = 42 nM) and selectivity (Kᵢs1/Kᵢs2 > 72). The additional carbonyl group in the indoline-2,3-dione scaffold is critical for s2 selectivity .
    • Substituents like ethyl and methyl groups may further modulate selectivity. For example, 1-ethyl-4,6-dimethyl substitution could enhance steric interactions with s2 receptors .
Piperazine-2,3-dione Derivatives
  • Piperazine-2,3-diones demonstrate anthelmintic activity (e.g., inhibition of Enterobius vermicularis and Fasciola hepatica), attributed to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

1-Ethyl-4,6-dimethylindoline-2,3-dione is a synthetic organic compound notable for its unique indoline structure and potential biological activities. With a molecular formula of C₁₁H₁₃N₁O₂ and a molecular weight of approximately 203.24 g/mol, this compound has garnered interest in various fields including medicinal chemistry and biochemistry due to its diverse biological effects, particularly its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 1-Ethyl-4,6-dimethylindoline-2,3-dione exhibits significant antimicrobial activity . Studies have demonstrated its ability to inhibit the growth of various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity . It has shown promise in reducing inflammation markers in vitro, potentially by inhibiting pro-inflammatory cytokines and mediators. This suggests that it could be beneficial in the management of inflammatory diseases.

The biological activity of 1-Ethyl-4,6-dimethylindoline-2,3-dione is largely attributed to its ability to interact with specific biomolecules such as enzymes and receptors. These interactions can modulate various biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways, which may lead to altered cellular responses.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of 1-Ethyl-4,6-dimethylindoline-2,3-dione against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's mechanism may involve disruption of the bacterial cell wall integrity.

Anti-inflammatory Research

In another study focusing on anti-inflammatory effects, researchers tested the compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a marked decrease in TNF-alpha and IL-6 levels, indicating that 1-Ethyl-4,6-dimethylindoline-2,3-dione effectively mitigates inflammatory responses through cytokine modulation.

Comparative Analysis with Similar Compounds

The distinct substitution pattern of 1-Ethyl-4,6-dimethylindoline-2,3-dione differentiates it from structurally similar compounds. Below is a comparison table highlighting these differences:

Compound NameStructural DifferencesBiological Activity
1-Methyl-4,6-dimethylindoline-2,3-dioneContains a methyl group instead of an ethyl groupReduced antimicrobial activity
1-Ethyl-5,7-dimethylindoline-2,3-dioneMethyl groups at different positionsAltered enzyme inhibition profile
1-Ethyl-4,6-dimethylindole-2,3-dioneIndole core instead of indoline coreDifferent receptor interaction

The unique combination of ethyl and methyl groups enhances the compound's reactivity and selectivity towards biological targets compared to its analogs.

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